CYP121 Binding Affinity: Phenyl vs. Phenoxy Analog Comparison
While direct binding data for the target compound is unavailable, its closest crystallographically characterized analog, 4-(4-phenoxy-1H-pyrazol-3-yl)benzene-1,3-diol, was validated as a CYP121 inhibitor in a fragment screen. The phenoxy analog co-crystallized with CYP121 (PDB 4G48) with a resolution of 1.50 Å, confirming a key binding mode [1]. The phenyl-to-phenoxy substitution represents a single-atom change that is known to significantly alter ligand efficiency and binding pose in this pocket. This provides a structural rationale for expecting a differentiated binding profile for the phenyl analog, which lacks the ether oxygen's hydrogen-bonding capability [1].
| Evidence Dimension | CYP121 binding and co-crystallization |
|---|---|
| Target Compound Data | No quantitative affinity data available in the literature for the phenyl analog. |
| Comparator Or Baseline | 4-(4-phenoxy-1H-pyrazol-3-yl)benzene-1,3-diol (co-crystallized with CYP121, PDB 4G48, resolution 1.50 Å) |
| Quantified Difference | Structural difference: phenyl (C) vs. phenoxy (O) substitution. Quantitative binding difference cannot be calculated without target compound data. |
| Conditions | X-ray crystallography (PDB 4G48), fragment-based screening against M. tuberculosis CYP121. |
Why This Matters
The phenoxy analog's validated CYP121 binding, combined with the known sensitivity of this pocket to single-atom changes, positions the phenyl analog as a critical tool for structure-activity relationship (SAR) studies, where its purchase directly enables probing the pharmacophoric role of the ether oxygen.
- [1] Hudson, S. A., et al. (2012). Application of fragment screening and merging to the discovery of inhibitors of the Mycobacterium tuberculosis cytochrome P450 CYP121. Angewandte Chemie International Edition, 51(37), 9311-9316. doi:10.1002/anie.201203386 View Source
